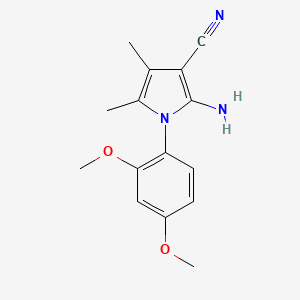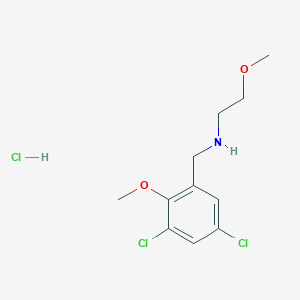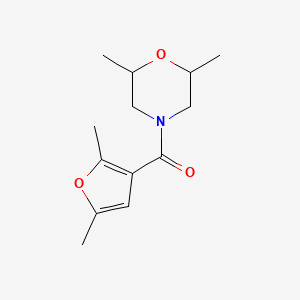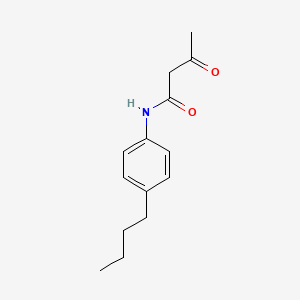![molecular formula C22H25ClN2O4S B4672592 diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Descripción general
Descripción
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in inhibiting Notch signaling. Notch signaling is a critical pathway that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has been found to have therapeutic implications in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate inhibits Notch signaling by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding prevents the cleavage of Notch receptors, leading to the inhibition of Notch signaling. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to promote neuronal differentiation by activating the Wnt signaling pathway.
Biochemical and Physiological Effects:
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have several biochemical and physiological effects. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote apoptosis and inhibit cell proliferation in cancer cells. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to improve cognitive function and promote neuronal differentiation in Alzheimer's disease. In cardiovascular diseases, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote angiogenesis and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity in inhibiting Notch signaling. However, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate also has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate. One direction is the development of more stable and less toxic analogs of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate for therapeutic use. Another direction is the investigation of the potential of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate in other diseases, such as autoimmune diseases and viral infections. Additionally, the study of the mechanism of action of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate and its interaction with other signaling pathways can provide insights into its therapeutic potential.
Aplicaciones Científicas De Investigación
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential in inhibiting Notch signaling. Notch signaling has been found to play a critical role in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have therapeutic implications in these diseases. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been studied for its potential in promoting neuronal differentiation and improving cognitive function in Alzheimer's disease.
Propiedades
IUPAC Name |
dipropan-2-yl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-13(2)28-20(26)16-9-17(21(27)29-14(3)4)11-19(10-16)25-22(30)24-12-15-5-7-18(23)8-6-15/h5-11,13-14H,12H2,1-4H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRCKDQJKYMADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-{[(4-chlorobenzyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)


![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4672572.png)


